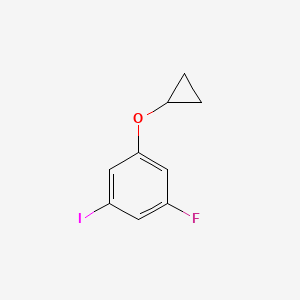

1-Cyclopropoxy-3-fluoro-5-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

1-cyclopropyloxy-3-fluoro-5-iodobenzene |

InChI |

InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |

InChI Key |

NMVOANUCBVNNHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)I)F |

Origin of Product |

United States |

Synthetic Strategies for 1 Cyclopropoxy 3 Fluoro 5 Iodobenzene and Analogous Systems

Approaches to Aryl Cyclopropyl (B3062369) Ethers

The formation of the aryl cyclopropyl ether linkage is a critical step in the synthesis of the target compound. This can be achieved either by forming the ether bond with a pre-existing cyclopropoxy moiety or by constructing the cyclopropyl ring on a precursor already attached to the aromatic system.

Synthesis of Cyclopropoxy-Substituted Aromatic Precursors

The direct formation of an ether bond between a phenol (B47542) and a cyclopropyl group is a common strategy. One prominent method involves the copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate. This reaction operates under mild conditions and demonstrates good functional group compatibility. acs.org Another approach is a two-step sequence that begins with the 1-methylvinylation of a phenol, followed by the cyclopropanation of the resulting 1-methylvinyl aryl ether. acs.orgacs.orgnih.gov While this latter method generates a substituted cyclopropyl group, the underlying principle of forming the ether linkage prior to cyclopropanation is a key strategy.

These methods provide access to cyclopropoxy-substituted aromatic precursors which can then undergo further functionalization, such as halogenation, to yield the final target compound.

Table 1: Representative Methods for Aryl Cyclopropyl Ether Synthesis

| Method | Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Copper-Catalyzed O-cyclopropylation | Phenols, Potassium cyclopropyl trifluoroborate | Copper(II) acetate | Mild conditions, good scope acs.org |

Methodologies for Cyclopropanation of Fluorinated/Iodinated Olefins

An alternative strategy involves the construction of the cyclopropyl ring from an olefin precursor that is already halogenated. Transition-metal-catalyzed cyclopropanation of olefins using diazoacetates is a well-established method for forming cyclopropane (B1198618) rings. nih.gov Specifically, rhodium-catalyzed cyclopropanation has proven to be efficient for various fluorinated olefins, providing a direct route to highly functionalized fluorocyclopropanes. acs.org This method allows for the creation of a wide range of polysubstituted fluorinated cyclopropanes in good to excellent yields. acs.org

Enzyme-catalyzed cyclopropanation offers a biocatalytic approach. Engineered cytochrome P450 enzymes can catalyze the asymmetric cyclopropanation of olefins, showcasing the potential for stereoselective synthesis. caltech.edu These methods are valuable for creating complex cyclopropane structures that could be incorporated into aromatic systems. caltech.eduresearchgate.net

Selective Halogenation on the Aromatic Ring

Achieving the precise 1,3,5-substitution pattern of the cyclopropoxy, fluoro, and iodo groups on the benzene (B151609) ring requires highly regioselective halogenation techniques. The directing effects of the substituents already on the ring play a crucial role in determining the position of the incoming halogen.

Regioselective Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in synthetic chemistry. Several advanced methods have been developed to address this. Palladium-catalyzed fluorination of aryl triflates and bromides has emerged as a powerful technique. acs.orgnih.gov The use of specialized biaryl monophosphine ligands can enable these reactions to proceed at room temperature with high regioselectivity, often preventing the formation of undesired regioisomers. acs.orgnih.govacs.org

Electrophilic fluorination is a direct method for introducing fluorine onto electron-rich aromatic rings. researchgate.netchinesechemsoc.org This is typically achieved using reagents with a weak N-F bond, which act as a source of an electrophilic fluorine ("F+"). alfa-chemistry.comresearchgate.net Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is commercially known as Selectfluor®. alfa-chemistry.comresearchgate.netbrynmawr.edu The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination process. chinesechemsoc.orgalfa-chemistry.com These reagents are stable, and their reactivity can be tuned, making them valuable tools in the synthesis of fluoroaromatic compounds. alfa-chemistry.com

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, soluble in various organic solvents alfa-chemistry.combrynmawr.edu |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ (Selectfluor®) | High thermal stability, low toxicity, widely applicable alfa-chemistry.comresearchgate.net |

Catalytic Fluorination Approaches, including Hypervalent Iodine Catalysis

Catalytic methods for fluorination are highly desirable as they can reduce waste and improve efficiency. Hypervalent iodine compounds have been successfully employed as catalysts in fluorination reactions. rsc.orgthieme-connect.comarkat-usa.org These catalysts can be generated in situ from the corresponding aryl iodide precursor through oxidation. thieme-connect.com Hypervalent iodine-enabled fluorination can mediate the introduction of fluorine atoms into various organic molecules under mild conditions. rsc.orgarkat-usa.orgresearchgate.netarkat-usa.org This approach has been used for the fluorination of ketones and other substrates, showcasing its potential for the synthesis of complex fluorinated molecules. thieme-connect.com The catalytic cycle typically involves the hypervalent iodine reagent facilitating the transfer of a fluoride (B91410) ion to the substrate. thieme-connect.comarkat-usa.org

Controlled Iodination Strategies for Substituted Benzenes

The introduction of an iodine atom onto an already substituted benzene ring is a critical step in the synthesis of 1-cyclopropoxy-3-fluoro-5-iodobenzene. The choice of iodination strategy depends on the nature of the starting material and the directing effects of the existing substituents.

One of the most reliable and widely used methods for the regioselective introduction of iodine onto an aromatic ring is the Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by reaction with an iodide salt. science.govthieme-connect.de This protocol is particularly advantageous when the desired substitution pattern is not achievable through direct electrophilic substitution.

The process begins with the conversion of a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric or hydrochloric acid, at low temperatures. tpu.ru The resulting diazonium salt is often unstable and is used immediately in the subsequent step. researchgate.net The diazonium group can then be replaced by iodine by introducing a source of iodide ions, commonly potassium iodide (KI). thieme-connect.detpu.ru

For the synthesis of this compound, a plausible precursor would be 3-cyclopropoxy-5-fluoroaniline. The diazotization of this aniline (B41778) followed by the introduction of iodine would yield the target molecule with high regioselectivity.

Recent advancements have focused on developing greener and more efficient protocols. For instance, methods using solid silica (B1680970) sulfuric acid and grinding in a mortar offer a solvent-free alternative to traditional strong acid systems. thieme-connect.detpu.ru Another approach utilizes a reusable, polymer-supported nitrite reagent ("Resin NO2−") in water, avoiding the need for strong acids and facilitating product isolation. tpu.ru

Table 1: Comparison of Diazotization-Iodination Reagents and Conditions

| Reagent System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NaNO₂, H₂SO₄/HCl, then KI | Low temperature (0-5 °C) | High yields, well-established | Requires strong acid, unstable intermediates |

| NaNO₂, Silica Sulfuric Acid, KI | Room temperature, grinding | Solvent-free, rapid reaction | Grinding may not be suitable for large scale |

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom. While seemingly straightforward, this method's success is highly dependent on the reactivity of the aromatic substrate and the directing effects of the existing substituents. Iodine itself is a weak electrophile, so an activating agent or oxidant is typically required to facilitate the reaction. libretexts.orgjove.commasterorganicchemistry.com

Common reagents for direct iodination include iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or copper salts. jove.comjove.com Another effective system uses elemental iodine activated by reagents such as Selectfluor™ (F-TEDA-BF₄), which can progressively introduce iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org Iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid has also been shown to iodinate deactivated arenes. nih.gov

In the context of synthesizing this compound, a potential precursor for direct iodination would be 1-cyclopropoxy-3-fluorobenzene. The cyclopropoxy group (an ether) is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. stackexchange.com Both substituents would direct the incoming iodine electrophile to the position para to the fluorine and ortho to the cyclopropoxy group (the C5 position), making direct iodination a potentially viable strategy.

Table 2: Reagents for Direct Aromatic Iodination

| Reagent | Substrate Suitability | Key Features |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Activated and moderately deactivated arenes | Classic method, readily available reagents jove.comjove.com |

| I₂ / Selectfluor™ | Sterically hindered alkyl-substituted benzenes | High regioselectivity, mild conditions organic-chemistry.org |

Multi-Step Synthesis Design for Complex Halogenated Aryl Ethers

The construction of complex molecules like this compound often requires a multi-step approach where substituents are introduced sequentially. The order of reactions is crucial to manage regioselectivity and functional group compatibility.

A common strategy involves starting with a commercially available, appropriately substituted benzene derivative and introducing the remaining functional groups in subsequent steps. For instance, a synthesis could commence from a trihalogenated benzene, such as 1-bromo-3-chloro-5-iodobenzene. chemicalbook.comnih.gov This precursor offers distinct reactivity at each halogenated position, allowing for selective functionalization.

The formation of the aryl ether can be accomplished via a nucleophilic substitution reaction, such as the Williamson ether synthesis or, more commonly for aryl halides, a copper- or palladium-catalyzed coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination). union.eduorganic-chemistry.org The Ullmann reaction, which couples an aryl halide with an alcohol in the presence of a copper catalyst, is particularly effective with more reactive aryl iodides. union.edu

A potential pathway could involve the selective reaction of the most reactive halogen in a trihalobenzene with sodium cyclopropoxide. The relative reactivity of aryl halides in such coupling reactions generally follows the order I > Br > Cl. Therefore, starting with 1-bromo-3-chloro-5-fluorobenzene, a selective etherification at the bromo-position could be envisioned, followed by iodination as described previously. Alternatively, starting with a precursor like 3,5-difluoroiodobenzene, one could perform a selective nucleophilic aromatic substitution (SNAr) of one fluorine atom with sodium cyclopropoxide, leveraging the activation provided by the electron-withdrawing iodo and fluoro substituents.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.net

In the synthesis of halogenated aryl ethers, a one-pot approach could combine the formation of a phenol with a subsequent etherification. For example, a copper-catalyzed hydroxylation of an aryl halide can be followed by a Williamson ether synthesis in the same pot. organic-chemistry.org This strategy could be adapted by starting with 1-bromo-3-fluoro-5-iodobenzene, selectively converting the bromo or iodo position to a hydroxyl group, and then reacting it with a cyclopropyl electrophile.

Another one-pot strategy involves the sequential diazotization and iodination of an aromatic amine, as described by protocols that use grinding or aqueous conditions, which streamline the process by avoiding the isolation of the often-unstable diazonium salt intermediate. thieme-connect.detpu.ru

Purification and Isolation Methodologies for Halogenated Aromatics

The purification of the final product and intermediates is essential to obtain materials of high purity. Halogenated aromatic compounds are typically crystalline solids or high-boiling liquids and can be purified using a variety of standard laboratory techniques.

Recrystallization is a powerful method for purifying solid halogenated aromatic compounds. google.com The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A process for purifying brominated aromatic compounds involves dissolving the crude material in a solvent like toluene (B28343) or dichloromethane, adding a base to neutralize acidic impurities like hydrogen bromide, and then heating under pressure, followed by cooling to induce crystallization. google.com

Solvent extraction is another common technique used to separate the desired compound from impurities based on differential solubility in two immiscible liquid phases. science.gov For instance, halogenated aromatics can be extracted from a polar solvent mixture (e.g., water/dimethylformamide) into a nonpolar solvent. osti.gov

Chromatographic techniques, such as column chromatography, are invaluable for separating complex mixtures and isolating pure compounds, especially when dealing with isomeric byproducts or when recrystallization is ineffective.

Mechanistic Investigations and Reaction Pathways Involving 1 Cyclopropoxy 3 Fluoro 5 Iodobenzene

Elucidation of Reaction Mechanisms in Aryl Ether Formation

The synthesis of the cyclopropoxy-aryl ether linkage in 1-Cyclopropoxy-3-fluoro-5-iodobenzene is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

In the SNAr pathway, a precursor such as 1,3-difluoro-5-iodobenzene (B1303410) would be treated with sodium or potassium cyclopropoxide. The reaction proceeds via a two-step addition-elimination mechanism. The highly electronegative fluorine atoms activate the ring towards nucleophilic attack, stabilizing the transiently formed Meisenheimer complex. The cyclopropoxide anion attacks the carbon atom bearing a fluorine, leading to the formation of this resonance-stabilized intermediate. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the aryl ether product. The regioselectivity is governed by the electronic activation provided by the halogen substituents.

Alternatively, palladium- or copper-catalyzed Buchwald-Hartwig or Ullmann-type coupling reactions provide a more versatile route. In a typical palladium-catalyzed cycle, the mechanism involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1,3-difluoro-5-iodobenzene), forming a Pd(II)-aryl complex.

Ligand Exchange: The cyclopropanol (B106826) or its corresponding alkoxide displaces a ligand on the palladium center.

Reductive Elimination: The C-O bond is formed through reductive elimination, releasing the this compound product and regenerating the Pd(0) catalyst.

The choice of ligands on the metal catalyst is crucial for the efficiency of the reductive elimination step and for preventing side reactions.

Mechanistic Aspects of Electrophilic Aromatic Substitution with Fluorine and Iodine

The introduction of fluorine and iodine onto the benzene (B151609) ring proceeds via electrophilic aromatic substitution (EAS), a cornerstone of arene chemistry. masterorganicchemistry.com The general mechanism involves the attack of the π-electrons of the aromatic ring on a potent electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromatic system. masterorganicchemistry.com

Fluorination: Direct fluorination with F₂ is often too violent and difficult to control. ntu.edu.sguomustansiriyah.edu.iq Therefore, electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are commonly employed. ntu.edu.sglibretexts.org These reagents provide a source of an "electrophilic fluorine" (F⁺), which, upon attack by the benzene ring, generates the sigma complex. The loss of a proton then yields the fluorinated aromatic compound. uomustansiriyah.edu.iq

Iodination: Iodine itself is a weak electrophile and does not typically react with aromatic rings without an activator. masterorganicchemistry.comntu.edu.sg The reaction is usually performed in the presence of an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt like CuCl₂. uomustansiriyah.edu.iqlibretexts.org These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺. libretexts.orguomustansiriyah.edu.iq This electrophile is then attacked by the aromatic ring to form the carbocation intermediate, which is subsequently deprotonated to give the iodoarene. masterorganicchemistry.com

Reactivity of the Cyclopropane (B1198618) Ring in the Presence of Electron-Withdrawing Halogens

The cyclopropane ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which imparts unique reactivity, particularly in reactions that lead to ring opening. firsthope.co.innih.gov In this compound, the electron-withdrawing nature of the fluorine and iodine atoms on the aromatic ring influences the electronic properties and reactivity of the attached cyclopropoxy group.

Cyclopropanes bearing electron-accepting groups are known to function as effective electrophiles in polar, ring-opening reactions. nih.govnih.gov While the primary electron-withdrawing effect in the target molecule is on the benzene ring, this influence is transmitted to the cyclopropane ring through the ether linkage.

Acid-catalyzed ring-opening is a common pathway. Protonation of the ether oxygen atom makes the cyclopropane ring more susceptible to nucleophilic attack or C-C bond cleavage. The mechanism can proceed via SN1 or SN2 pathways, depending on the reaction conditions and the stability of the potential carbocation intermediates. In an SN1-like mechanism, cleavage of a C-C bond in the protonated cyclopropane can lead to a resonance-stabilized carbocation, which is then trapped by a nucleophile. The presence of halogens can influence the regioselectivity of the ring opening. nih.gov For instance, reaction with halogens like Br₂ or I₂ at elevated temperatures can lead to the formation of 1,3-dihalopropanes. firsthope.co.innih.gov

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonated Ether, Carbocation | 3-Aryl-1-propanol |

| Halogenation | X₂ (Cl₂, Br₂, I₂) / Heat or Light | Radical or Cationic | 1,3-Dihalopropane derivative |

| Hydrohalogenation | HX (HCl, HBr) | Carbocation | 1-Halo-3-arylpropane |

| Friedel-Crafts Alkylation | Arene, Lewis/Brønsted Acid | Carbocation | 1,3-Diarylpropane |

The cleavage of the strained C-C bonds in the cyclopropane ring is the fundamental step in its ring-opening reactions. firsthope.co.in This cleavage can be promoted by various means, including thermal, photochemical, electrochemical, or transition-metal-catalyzed methods. researchgate.net

In the context of donor-acceptor (D-A) cyclopropanes, the polarization of the C-C bonds facilitates regioselective ring opening. researchgate.net The cyclopropoxy group acts as an electron donor, and while the substituted benzene ring is not a traditional "acceptor" group directly attached to the ring, its electron-withdrawing character enhances the electrophilicity of the cyclopropane. Transition metal catalysts, such as Pd(0) or Rh(I), can insert into a C-C bond via oxidative addition, forming a metallacyclobutane intermediate. nih.gov This intermediate can then undergo further transformations, effectively using the cyclopropane as a three-carbon synthon. nih.govnih.govacs.org Electrochemical oxidation can also initiate C-C bond cleavage by forming a radical cation, which subsequently fragments to a distonic radical cation or a benzyl (B1604629) cation, leading to 1,3-difunctionalized products. researchgate.net

Role of Hypervalent Iodine Reagents in the Chemistry of this compound and Analogous Systems

The iodo group in this compound is not merely a substituent; it is a functional handle that allows access to the rich chemistry of hypervalent iodine reagents. researchgate.netacs.org Oxidation of the iodine atom from its standard +1 state to +3 (Iodine(III) or λ³-iodane) or +5 (Iodine(V) or λ⁵-iodane) transforms it into a powerful electrophile and oxidizing agent. researchgate.netcardiff.ac.uk

Common hypervalent iodine(III) reagents that can be prepared from the parent iodoarene include:

Aryl-λ³-iodanediyl Dichlorides (ArICl₂): Prepared by oxidation with chlorine.

[Bis(acetoxy)iodo]arenes (ArI(OAc)₂): Prepared by oxidation with peracetic acid.

Diaryliodonium Salts ([Ar₂I]⁺X⁻): Formed by coupling two different aryl iodides.

These reagents are valuable alternatives to heavy metal oxidants and are used in a wide array of transformations. cardiff.ac.uk They can mediate oxidative cyclizations, act as arylating agents (in the case of iodonium (B1229267) salts), and facilitate the transfer of various functional groups. researchgate.netacs.org For example, a diaryliodonium salt derived from this compound could be used to transfer the complex aryl group to nucleophiles in metal-catalyzed or metal-free cross-coupling reactions.

| Hypervalent Iodine(III) Reagent | Typical Synthesis from Ar-I | Key Application | Mechanistic Role |

|---|---|---|---|

| ArI(OAc)₂ (PIDA analogue) | Oxidation with peracetic acid | Oxidative cyclizations, Acetoxylation | Acts as an oxidant, ligand exchange followed by reductive elimination |

| ArI(OTf)₂ | Reaction with triflic acid/anhydride | Oxidative functionalization | Highly electrophilic iodine center activates substrates |

| Diaryliodonium Salts ([ArAr']I⁺X⁻) | Coupling with another arene | Arylation of nucleophiles (C, N, O, S) | Transfers an aryl group via reductive elimination from a metal center or direct nucleophilic attack |

| Iodonium Ylides | Reaction with a stabilized carbanion | Carbene transfer reactions | Precursor to carbenes for cyclopropanations or C-H insertions |

Carbocation Intermediates in Fluorination and Cyclopropane Chemistry

Carbocations are key reactive intermediates in several of the reaction pathways discussed. Their formation and stability are critical to understanding the mechanistic details.

During electrophilic aromatic substitution (fluorination and iodination), the key intermediate is the arenium ion (sigma complex). masterorganicchemistry.com This is a cyclohexadienyl cation where the positive charge is delocalized over three carbon atoms of the ring through resonance. The stability of this intermediate determines the rate of the reaction.

In the context of cyclopropane chemistry, carbocations are central to acid-catalyzed ring-opening reactions. rsc.orgorganic-chemistry.org Protonation of the cyclopropoxy ether can be followed by C-C bond cleavage to generate a primary carbocation, which would be highly unstable. However, if the cleavage is concerted with nucleophilic attack (SN2-like) or if a more stable carbocation can be formed (e.g., through rearrangement), the reaction becomes more favorable.

Advanced Applications of 1 Cyclopropoxy 3 Fluoro 5 Iodobenzene in Complex Molecule Synthesis

Utilization as a Building Block in Cross-Coupling Reactions

The presence of the carbon-iodine bond in 1-Cyclopropoxy-3-fluoro-5-iodobenzene is pivotal to its utility in a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among carbon-halogen bonds, enabling selective transformations while leaving other potential reactive sites on the molecule untouched. This reactivity profile is fundamental to its application in sequential cross-coupling strategies for the synthesis of polysubstituted aromatic compounds.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, this compound can be effectively coupled with a wide range of aryl, heteroaryl, and vinyl boronic acids or their corresponding boronate esters. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, in the presence of a base. The reaction conditions are generally mild and tolerant of a variety of functional groups, making this a highly versatile synthetic tool. lookchem.comrsc.org

The resulting products, 3-cyclopropoxy-5-fluoro-biphenyls and their analogues, are valuable scaffolds in the development of new pharmaceuticals and functional materials. The specific boronic acid derivative used in the coupling determines the nature of the substituent introduced at the 5-position of the benzene (B151609) ring.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions (Data is illustrative and based on typical Suzuki-Miyaura reaction outcomes, as specific examples for this compound are not readily available in the searched literature.)

| Boronic Acid Derivative | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-Cyclopropoxy-5-fluoro-1,1'-biphenyl | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 3-Cyclopropoxy-5-fluoro-4'-methoxy-1,1'-biphenyl | 80-90 |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2-(3-Cyclopropoxy-5-fluorophenyl)thiophene | 75-85 |

Heck and Sonogashira Coupling Reactions

The Heck reaction provides a method for the arylation of alkenes. nih.govnih.govmdpi.com this compound can react with various activated and unactivated alkenes in the presence of a palladium catalyst and a base to form substituted stilbenes and other vinylated aromatic compounds. The stereoselectivity of the Heck reaction often favors the formation of the trans-isomer. chemicalbook.comresearchgate.net

The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netsoton.ac.uk The coupling of this compound with various alkynes yields substituted phenylacetylenes, which are important intermediates in organic synthesis and can be found in a number of bioactive molecules. rsc.org

Table 2: Examples of Heck and Sonogashira Coupling Reactions (Data is illustrative and based on typical reaction outcomes, as specific examples for this compound are not readily available in the searched literature.)

| Coupling Partner | Reaction Type | Catalyst System | Base/Co-catalyst | Solvent | Product | Yield (%) |

| Styrene | Heck | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | (E)-1-(3-Cyclopropoxy-5-fluorostyryl)benzene | 70-80 |

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 1-Cyclopropoxy-3-fluoro-5-(phenylethynyl)benzene | 85-95 |

| Propargyl alcohol | Sonogashira | Pd(PPh₃)₄/CuI | Piperidine | DMF | 3-(3-Cyclopropoxy-5-fluorophenyl)prop-2-yn-1-ol | 80-90 |

Stille Coupling and Other Organotin-Mediated Reactions

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. lbl.gov This reaction is known for its tolerance of a wide array of functional groups and the fact that the reaction conditions are generally neutral or slightly basic. This compound can be coupled with various organostannanes, such as vinyl-, aryl-, and alkynylstannanes, to create new carbon-carbon bonds. google.com Despite the toxicity of organotin reagents, the Stille coupling remains a valuable synthetic method due to its versatility. nih.gov

Precursor for the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The structural motif of a substituted cyclopropoxy-fluorobenzene is of significant interest in medicinal chemistry. The cyclopropyl (B3062369) group can enhance metabolic stability and binding affinity of a molecule to its biological target. The fluorine atom can improve pharmacokinetic properties such as lipophilicity and metabolic resistance. Consequently, this compound serves as a key starting material for the synthesis of various bioactive molecules and pharmaceutical intermediates. nih.gov For instance, the core structure can be elaborated through the aforementioned cross-coupling reactions to introduce pharmacophoric groups necessary for biological activity.

Role in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methodologies. Researchers can exploit the differential reactivity of the C-I bond versus potential C-F or C-H bond activation to explore novel and selective transformations. Its use can contribute to the expansion of the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular structures.

Application in Material Science Precursors

Aromatic compounds are fundamental components of many functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The introduction of the cyclopropoxy and fluoro substituents can influence the electronic properties, packing, and stability of these materials. This compound can be used as a precursor to synthesize monomers that are subsequently polymerized to create novel materials with tailored properties. lbl.gov For example, after a cross-coupling reaction to introduce another reactive handle, the resulting bifunctional monomer could be used in polymerization reactions. The specific properties of the resulting materials would depend on the comonomers and the polymerization method used.

Future Directions and Research Perspectives in the Chemistry of Highly Substituted Aryl Ethers and Halogenated Cyclopropanes

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex molecules like 1-Cyclopropoxy-3-fluoro-5-iodobenzene traditionally relies on multi-step processes that can generate significant chemical waste. Future research is poised to focus on developing more environmentally benign and sustainable synthetic methodologies.

Key areas of development include:

Greener Halogenation: Conventional electrophilic aromatic substitution (EAS) methods for introducing halogens often use harsh reagents and chlorinated solvents. Future approaches will likely involve milder and more selective catalytic systems, such as indole-catalyzed protocols that work in non-polar, greener solvents, or electrocatalytic methods using safer halogen sources like sodium chloride.

Sustainable Etherification: Moving beyond traditional Williamson ether synthesis, which often requires strong bases and can have poor atom economy, is crucial. Research into copper-promoted or palladium-catalyzed C–O cross-coupling reactions provides milder alternatives for forming the aryl ether linkage. The development of metal-free etherification protocols represents an even greener frontier.

Efficient Cyclopropanation: The synthesis of the cyclopropane (B1198618) ring itself can be improved. While methods using diiodomethane (B129776) and zinc-copper couple (Simmons-Smith reaction) are effective, greener alternatives that avoid heavy metals and halogenated reagents are desirable.

Exploration of Novel Reactivity Patterns for the Cyclopropoxy-Aryl-Halogen Scaffold

The combination of a donor-acceptor cyclopropane system with differentially reactive halogen atoms on the aryl ring opens up a vast landscape for exploring novel chemical transformations.

Donor-Acceptor Cyclopropane (DAC) Reactivity: The cyclopropoxy group can act as a donor, making the cyclopropane ring susceptible to ring-opening reactions. This reactivity can be triggered by Lewis or Brønsted acids, leading to the formation of 1,3-dipoles that can participate in various cycloaddition reactions to construct complex heterocyclic systems. A novel activation method involves using a base to deprotonate a phenolic group, which then isomerizes to a quinone methide, showcasing catalyst-free ring-opening.

Orthogonal Halogen Reactivity: The C-I and C-F bonds on the aromatic ring exhibit distinct reactivities. The weaker C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective introduction of carbon-based substituents. In contrast, the strong C-F bond is generally inert to these conditions but can activate the ring for nucleophilic aromatic substitution (SNAr) or serve to modulate the electronic properties of the molecule.

Ring-Enlargement and Rearrangement: Theoretical studies on donor-acceptor cyclopropanes suggest a propensity for ring-enlargement reactions, which could be exploited to synthesize larger carbocyclic or heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of complex molecules involves moving from traditional batch processing to more controlled and efficient methods like flow chemistry and automated synthesis.

Flow Chemistry for Enhanced Safety and Control: Many reactions involved in the synthesis and functionalization of halogenated aromatics, such as halogenations or reactions using unstable intermediates, can be hazardous on a large scale. Continuous-flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing safety risks. This technology is particularly well-suited for scaling up the production of intermediates like this compound.

Automated Synthesis for Rapid Diversification: Automated synthesis platforms, which integrate robotic arms and intelligent scheduling, can perform entire experimental workflows from preparation to data logging. Such platforms enable high-throughput synthesis and screening of derivatives. By combining flow chemistry with solid-phase synthesis (SPS-flow), libraries of analogues based on the this compound scaffold can be rapidly produced for drug discovery and materials science applications. This allows for the rapid optimization of lead compounds by preparing dozens of analogues in a matter of days.

Expanding the Scope of Applications in Emerging Fields

The unique structural motifs within this compound suggest significant potential in several high-impact scientific areas.

Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The cyclopropyl (B3062369) group can serve as a rigid scaffold or a bioisostere for other functional groups. The aryl iodide functionality allows for late-stage functionalization, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies or the attachment of imaging agents.

Agrochemicals: Halogenated aromatic compounds form the core of many agricultural chemicals. The specific substitution pattern of this molecule could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action.

Materials Science: Aryl iodides are valuable precursors for advanced materials. Polymers and organic electronic materials derived from this scaffold could exhibit unique properties. For instance, iodine-containing materials can serve as radio-opaque agents for biomedical imaging applications. The high degree of substitution could lead to materials with interesting liquid crystalline or thermal properties.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work, thereby accelerating the discovery process.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) can be employed to study the geometric structures, reaction mechanisms, and energetic properties of molecules like this compound. Such calculations can elucidate the transition states of potential reactions, predict regioselectivity in cross-coupling or ring-opening reactions, and rationalize observed reactivity patterns.

Rational Drug Design: In medicinal chemistry, computational models are essential for understanding how molecules interact with biological targets. Molecular docking studies can predict the binding modes of derivatives of the title compound with target proteins. Analyzing properties like the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) can provide insights into the molecule's chemical reactivity and kinetic stability.

Designing Novel Materials: Computational simulations can predict the bulk properties of materials derived from this scaffold, such as their thermal stability, electronic properties, and intermolecular interactions. This allows for the in-silico design of new polymers or functional materials before committing to extensive synthetic work.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Cyclopropoxy-3-fluoro-5-iodobenzene?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, cyclopropoxy group installation may require nucleophilic substitution under anhydrous conditions, while iodine positioning could involve directed ortho-metalation. Yield tracking via HPLC or GC-MS is critical. Comparative studies using alternative precursors (e.g., bromo vs. iodo intermediates) can identify cost-effective routes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR detects fluorine environments (δ ~ -110 to -130 ppm for aromatic F). NMR identifies cyclopropoxy protons (δ 0.5–2.0 ppm, multiplet splitting).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 292.97).

- IR : Stretching frequencies for C-O (1050–1250 cm) and C-I (500–600 cm) validate functional groups .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (F, I) activate the benzene ring toward electrophilic substitution at specific positions. Computational tools like Hammett σ constants can predict substituent effects. Experimental validation via nitration or halogenation reactions, followed by regioselectivity analysis (e.g., HPLC/GC), is recommended .

Advanced Research Questions

Q. What mechanisms underlie the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere quantifies decomposition temperatures. Density Functional Theory (DFT) simulations can model bond dissociation energies (e.g., C-I vs. C-O bonds). Comparative studies with analogs (e.g., replacing I with Br) reveal substituent-dependent degradation pathways .

Q. How can computational chemistry predict cross-coupling reactivity of the iodine substituent in this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Key parameters include iodine’s leaving group ability and steric effects from the cyclopropoxy group. Experimental validation via palladium-catalyzed reactions with boronic acids, monitored by NMR, confirms computational predictions .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., conflicting NMR shifts) may arise from solvent effects or impurities. Repetition under controlled conditions (dry solvents, inert atmosphere) is essential. Cross-referencing with deuterated analogs or 2D NMR (COSY, HSQC) clarifies structural assignments. Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .

Data Contradiction and Analysis

Q. What strategies address conflicting results in the catalytic activity of this compound in aryl coupling reactions?

- Methodological Answer :

- Controlled Experiments : Standardize catalyst systems (e.g., Pd(PPh) vs. Pd(OAc)) and solvent/base combinations.

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify rate-limiting steps.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to isolate variables causing variability .

Methodological Frameworks

Q. How can the PICO framework structure studies on the biological activity of this compound?

- Methodological Answer :

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : Compound concentration, exposure time.

- Comparison : Positive controls (e.g., known inhibitors) and analogs (e.g., 5-bromo derivatives).

- Outcome : IC values, selectivity ratios. This framework ensures systematic hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.